molecular formula C12H12BrNO2 B8560651 Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-

Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-

Cat. No.: B8560651
M. Wt: 282.13 g/mol
InChI Key: YVGMILCKFXBYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the oxazole ring. For instance, starting from 4-methoxybenzaldehyde, the compound can be synthesized through a series of reactions including bromination, methylation, and cyclization under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, modifying the function of the target molecules. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- is unique due to the presence of both the bromomethyl group and the oxazole ring.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

InChI

InChI=1S/C12H12BrNO2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3

InChI Key

YVGMILCKFXBYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CBr

Origin of Product

United States

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